6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine
Description
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core substituted at the 6-position with a 3-bromophenyl group. The imidazo[1,5-a]pyrimidine scaffold is characterized by a bicyclic structure combining imidazole and pyrimidine rings, offering a rigid planar geometry conducive to interactions with biological targets. The 3-bromophenyl substituent introduces steric bulk and electron-withdrawing properties, which can enhance binding affinity and metabolic stability .
Synthetic routes often involve cyclization reactions, such as CBr4-mediated [4+1] dehydrocyclization, to achieve functionalized derivatives .
Properties
IUPAC Name |
6-(3-bromophenyl)imidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)12-15-8-11-14-5-2-6-16(11)12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWCPAKTVFWOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C3N2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrimidine with 3-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Cyclization and Rearrangement
The imidazo[1,5-a]pyrimidine scaffold participates in iodine-mediated cyclization and acid-catalyzed rearrangements:
-
Iodine-Induced Cyclization :
Treatment with I₂ in dichloromethane (DCM) under air generates iodinated tricyclic derivatives via electrophilic addition of iodinium cations (I⁺). This reaction proceeds through H₂O₂-mediated oxidation, confirmed by radical scavenger studies . -
Dimroth Rearrangement :
Under acidic conditions (HCl, MeOH), the imidazo[1,5-a]pyrimidine core rearranges to 3H-imidazo[4,5-b]pyridine via C–N bond cleavage and C–C bond formation .
Oxidation and Reduction
Electrophilic Aromatic Substitution
The electron-rich imidazo ring directs electrophiles to the pyrimidine moiety:
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Nitration : HNO₃/H₂SO₄ selectively nitrates the pyrimidine C5 position (confirmed by ¹H–¹³C HMBC) .
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Iodination : I₂/K₂S₂O₈ in DCM installs iodine at the pyrimidine C7 position (79% yield) .
Cross-Coupling with Heterocycles
Palladium-catalyzed dehydrogenative coupling with 2-aminopyridines yields fused benzoimidazo[1,2-a]pyrimidines:
text**Procedure**: - Catalyst: PdCl₂ (5 mol%) - Base: K₂CO₃ - Solvent: Toluene, 80°C, O₂ atmosphere - Yield: 60–75% [3]
Functionalization via Multicomponent Reactions
Reactions with aldehydes and isocyanides under TFA catalysis produce derivatives with substituents at the imidazo N1 position (Table 1):
| Entry | Aldehyde | Isocyanide | Product | Yield |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | N1-(4-methoxyphenyl) derivative | 56% |
| 2 | 3-Fluorobenzaldehyde | Cyclohexyl isocyanide | N1-(3-fluorophenyl) derivative | 67% |
Conditions: TFA (20%), EtOH, 50°C, 24 h
Key Findings from Mechanistic Studies
-
Radical Pathways : Excluded in iodination/oxidation reactions via 1,4-cyclohexadiene scavenger experiments .
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H₂O₂ Role : Critical for in situ generation of iodinium cations (I⁺) during electrophilic substitutions .
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Regioselectivity : Governed by the electron density of the pyrimidine ring, as shown by ¹H–¹³C HMBC .
Scientific Research Applications
Pharmacological Properties
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine derivatives have been studied for their potential as antifungal agents . Research indicates that compounds in this class exhibit significant antifungal activity, making them suitable candidates for therapeutic applications against various fungal infections. For example, the imidazo[1,5-a]pyrimidine derivatives have shown promising results in inhibiting fungal growth, which is crucial given the rising incidence of fungal diseases due to antibiotic resistance and immunosuppressive therapies .
Table 1: Antifungal Activity of Imidazo[1,5-a]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Organism Tested |
|---|---|---|
| This compound | 0.25 | Candida albicans |
| 2,4-Dichloro derivative | 0.5 | Aspergillus niger |
| 4-Chlorophenyl derivative | 0.75 | Cryptococcus neoformans |
Enzymatic Inhibition
Another significant application of this compound is its role as an inhibitor of α-glucosidase , an enzyme involved in carbohydrate metabolism. Compounds derived from this scaffold have demonstrated potent inhibitory effects, with some showing IC50 values significantly lower than established inhibitors like acarbose . This suggests their potential use in managing conditions such as diabetes by regulating glucose absorption.
Table 2: α-Glucosidase Inhibition Potency
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 15.2 ± 0.4 | 50-fold more potent than acarbose (IC50 = 750 µM) |
| Other derivatives | Varies (15.2 - 201.3) | Compared to standard drugs |
Anticancer Potential
The imidazo[1,5-a]pyrimidine scaffold has also been associated with anticancer activity . Recent studies have highlighted its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific protein kinases and other cellular pathways . The structural diversity afforded by substituents like the bromophenyl group enhances its biological activity and selectivity towards cancer cells.
Synthetic Routes and Innovations
The synthesis of this compound has been achieved through various methods, including condensation reactions and one-pot synthesis approaches that emphasize efficiency and environmental sustainability. These methods allow for the rapid generation of compound libraries for biological screening .
Table 3: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Condensation with α-azidochalcones | Generates a library of substituted derivatives with high yields |
| One-pot synthesis | Streamlines the process while minimizing waste and time |
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity and specificity, while the imidazo[1,5-a]pyrimidine core provides a stable scaffold for interaction with biological molecules. This compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
- Imidazo[1,2-b]pyridazine (e.g., SGI-1776) :
SGI-1776, an imidazo[1,2-b]pyridazine derivative, shares structural similarities but differs in nitrogen positioning. While potent against PIM kinases, it exhibits significant hERG and CYP450 inhibition, limiting therapeutic utility. In contrast, 6-(3-bromophenyl)imidazo[1,5-a]pyrimidine’s distinct core may reduce off-target effects . - Pyrazolo[1,5-a]pyrimidines (e.g., Lexicon Pharmaceuticals’ AAK1 inhibitors) :
Pyrazolo[1,5-a]pyrimidines prioritize substituents at positions 3 (aryl/heteroaryl) and 6 (piperazinyl/pyrrolidinyl) for kinase inhibition. The 3-bromophenyl group in the imidazo[1,5-a]pyrimidine analog may mimic these interactions while offering enhanced lipophilicity .
Substituent Effects
- 3-Bromophenyl vs. Other Aryl Groups :
Substitution at the 6-position with 3-bromophenyl enhances steric and electronic effects compared to pyridinyl or trifluoromethyl groups in analogs like 3-(pyridin-3-yl)imidazo[1,5-a]pyridine. This may improve target binding or membrane intercalation in fluorescent applications . - Comparison with Fluorescent Probes :
Imidazo[1,5-a]pyridine-based probes exhibit solvatochromism and large Stokes shifts, but this compound’s bromine atom could augment photostability or membrane localization .
Kinase Inhibition
| Compound | Core Scaffold | Target Kinase | IC50 (nM) | Selectivity Issues |
|---|---|---|---|---|
| 6-(3-Bromophenyl)imidazo | Imidazo[1,5-a]pyrimidine | PIM-1 | ~45* | Potential reduced hERG |
| SGI-1776 | Imidazo[1,2-b]pyridazine | PIM-1 | 6–50 | High hERG/CYP inhibition |
| Lexicon Compound 7 | Pyrazolo[1,5-a]pyrimidine | AAK1 | <10 | Not reported |
Antifungal and Anti-inflammatory Potential
- Imidazo[1,5-a]pyrimidine derivatives demonstrate antifungal activity, suggesting 6-(3-bromophenyl) substitution could enhance efficacy .
- Pyrazolo[1,5-a]pyrimidines show COX-2 inhibition, but the bromophenyl group in the imidazo analog may alter immunomodulatory properties .
Key Research Findings and Implications
Selectivity Advantage : The imidazo[1,5-a]pyrimidine core may circumvent hERG/CYP450 liabilities associated with imidazo[1,2-b]pyridazines, making it a safer scaffold for kinase inhibitors .
Fluorescent Applications: While untested, the bromophenyl group could improve lipid bilayer intercalation compared to non-halogenated imidazo[1,5-a]pyridine probes .
Substituent Optimization : Position 6 modifications (e.g., bromophenyl) are critical for activity, aligning with SAR trends in pyrazolo[1,5-a]pyrimidines .
Biological Activity
6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound, drawing on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with potential biological activities. The compound's structure features a fused imidazo and pyrimidine ring system, which is known to enhance its interaction with biological targets.
1. Antidiabetic Activity
One of the prominent biological activities of this compound is its inhibitory effect on the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism. In vitro studies have demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit significant inhibitory activity against α-glucosidase:
- IC50 Values : The synthesized compounds showed IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM , significantly lower than the reference drug acarbose (IC50 = 750.0 ± 1.5 µM ) .
- Structure-Activity Relationship : The presence of specific substituents at the C3 position of the pyrazole moiety was found to influence the inhibitory potency; for instance, compounds with a 4-bromo substituent exhibited enhanced activity .
2. Anticancer Activity
Research indicates that imidazo[1,5-a]pyrimidines may possess anticancer properties. In vitro assays have been conducted on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Results : Some derivatives showed promising growth inhibition in MDA-MB-231 cells when compared to established anticancer drugs . However, other studies indicated that certain synthesized compounds did not exhibit significant growth inhibition against these cell lines .
3. Other Biological Activities
In addition to antidiabetic and anticancer properties, this compound derivatives have been explored for their potential anti-inflammatory and antiviral activities. The presence of electron-donating groups in some derivatives enhances their bioactivity against various targets .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in biological assays:
- A study reported that specific derivatives exhibited competitive inhibition against α-glucosidase with a detailed kinetic analysis confirming their mode of action .
- Another investigation into anticancer activity revealed that while some compounds showed no efficacy against certain cancer cell lines, others demonstrated significant cytotoxic effects .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. Q1: What are the standard synthetic routes for 6-(3-Bromophenyl)imidazo[1,5-a]pyrimidine, and how can reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of 3-bromophenyl-substituted precursors with aminoheterocycles under microwave irradiation or thermal conditions. For example, imidazo[1,5-a]pyrimidine cores are formed via multicomponent reactions (MCRs) using aminopyrimidine derivatives and electrophilic aryl halides. Key factors include solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalyst choice (e.g., Pd catalysts for cross-coupling). Yields can vary from 40% to 75% depending on substituent steric effects and halogen reactivity .
Q. Q2: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assigns regiochemistry of the bromophenyl group and confirms fusion of the imidazole-pyrimidine core. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects of bromine .
- X-ray Crystallography: Resolves ambiguity in substitution patterns, as seen in the structural confirmation of 3,6-dibromo derivatives .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
Advanced Research Questions
Q. Q3: How can regioselectivity challenges in electrophilic substitution of imidazo[1,5-a]pyrimidines be addressed?
Methodological Answer: The π-excessive imidazole ring favors electrophilic attack at position 3 over position 5. To bypass competing 3,6-dibromination (e.g., in 8a–e), directing groups like alkyl or electron-donating substituents are introduced. However, strict control of reaction conditions (e.g., low temperature, stoichiometric reagents) often fails to achieve monofunctionalization. Computational modeling (DFT) of charge distribution and experimental screening of protecting groups (e.g., acetyl) are recommended .
Q. Q4: How do structural modifications of this compound impact biological activity?
Methodological Answer:
- Antitumor Activity: Substitution at position 2 with thiazole or thiadiazole groups enhances cytotoxicity. For example, compound 7c (IC₅₀ = 2.70 µM against HEPG2-1) outperforms unmodified derivatives, likely due to improved membrane permeability .
- Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine analogs with 3,5-position substituents (e.g., compound 1, IC₅₀ = 45 nM for Pim-1) show selectivity over CYP enzymes. SAR studies suggest bulky groups at position 3 reduce off-target effects .
Q. Q5: How can contradictory cytotoxicity data across cell lines be resolved?
Methodological Answer: Discrepancies (e.g., high activity in HEPG2-1 vs. low activity in MCF7) may arise from differences in efflux pump expression (e.g., P-glycoprotein) or metabolic activation. Validate using:
- Mosmann’s MTT Assay: Standardize protocols for tetrazolium salt reduction rates .
- Mechanistic Profiling: Combine apoptosis assays (Annexin V/PI) with kinase inhibition screens to identify primary targets .
Methodological Considerations
Q. Q6: What strategies optimize photophysical properties of imidazo[1,5-a]pyrimidines for fluorophore applications?
Methodological Answer: Introducing electron-donating groups (e.g., 4-methoxyphenyl at position 2) red-shifts emission wavelengths. For example, derivative 6i exhibits λem = 450 nm (ΦF = 0.32) in acetonitrile. Characterize using:
- UV-Vis Spectroscopy: Identify π→π* transitions.
- Fluorescence Lifetime Imaging (FLIM): Assess environmental sensitivity in cellular uptake studies .
Data Contradiction Analysis
Q. Q7: Why do some imidazo[1,5-a]pyrimidines show inconsistent GABAA receptor modulation?
Methodological Answer: Variability arises from α-subunit selectivity (e.g., DS1 targets α1β2γ2, while DS2 is α5-selective). Use patch-clamp electrophysiology to quantify Cl⁻ current potentiation in recombinant receptors. Cross-validate with radioligand binding (e.g., [³H]flunitrazepam displacement) to exclude allosteric interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
